molecular formula C14H18O4S B14433263 Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate CAS No. 74866-36-7

Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate

Cat. No.: B14433263
CAS No.: 74866-36-7
M. Wt: 282.36 g/mol
InChI Key: YINFMSMVBWJDDZ-UHFFFAOYSA-N
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Description

Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate is an organic compound that features a benzenesulfonyl group attached to a pent-4-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of triethylamine as a base in dichloromethane at ambient temperature . The reaction proceeds through an O-sulfonylation mechanism, where the benzenesulfonyl chloride reacts with the precursor to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and other related mechanisms .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

74866-36-7

Molecular Formula

C14H18O4S

Molecular Weight

282.36 g/mol

IUPAC Name

methyl 2-(benzenesulfonyl)-3,3-dimethylpent-4-enoate

InChI

InChI=1S/C14H18O4S/c1-5-14(2,3)12(13(15)18-4)19(16,17)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3

InChI Key

YINFMSMVBWJDDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C(C(=O)OC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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